Product packaging for Ethyl 3-hydroxy-2,2-dimethylpropanoate(Cat. No.:CAS No. 14002-73-4)

Ethyl 3-hydroxy-2,2-dimethylpropanoate

Cat. No.: B186381
CAS No.: 14002-73-4
M. Wt: 146.18 g/mol
InChI Key: JBDMHPJPFPMZLI-UHFFFAOYSA-N
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Description

Overview of Ester Chemistry and Hydroxy Esters in Fine Chemical Synthesis

Esters are a significant class of organic compounds derived from the condensation reaction between a carboxylic acid and an alcohol. This reaction, known as esterification, is a cornerstone of organic synthesis. Esters are widespread in nature, contributing to the fragrances of fruits and flowers, and are integral components of fats and oils. In industrial and laboratory settings, they serve as versatile solvents, plasticizers, and crucial intermediates in the synthesis of more complex molecules.

Hydroxy esters, a subclass of esters, possess at least one hydroxyl (-OH) group in their structure. This dual functionality makes them particularly valuable in fine chemical synthesis. The hydroxyl group can be further reacted, for instance, through oxidation, acylation, or as a leaving group after conversion, while the ester group can undergo reactions such as hydrolysis, reduction, or transesterification. This allows for the stepwise and controlled construction of complex molecular architectures. For example, N-hydroxysuccinimide esters are a type of activated ester widely used in peptide synthesis and bioconjugation due to their ability to readily react with amines to form stable amide bonds. researchgate.netnih.govnih.gov The synthesis of these activated esters from carboxylic acids is a subject of ongoing research, with methods being developed that are cost-effective and minimize side reactions like racemization. organic-chemistry.org

Significance of Ethyl 3-hydroxy-2,2-dimethylpropanoate (B8439025) in Organic Synthesis and Applied Chemistry Research

Ethyl 3-hydroxy-2,2-dimethylpropanoate serves as a valuable building block in organic synthesis. Its structure, featuring a reactive hydroxyl group and a sterically hindered ester, makes it a useful intermediate for creating more complex molecules. The precursor to this family of compounds, 2,2-dimethyl-3-hydroxypropanal, is a key intermediate in the industrial production of neopentyl glycol, a compound widely used in the manufacture of resins, softening agents, and synthetic lubricants. google.com

The significance of this compound lies in its potential for modification at both the hydroxyl and ester positions. The neopentyl structure (a central carbon with two methyl groups) provides thermal stability and resistance to hydrolysis in final products, a desirable trait in materials science applications. A closely related compound, 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate, is used in the manufacturing of other basic organic chemicals and has been produced in significant quantities. nih.gov This indicates a broader industrial interest in the hydroxypivalate structural motif that is central to this compound.

Scope and Research Trajectories Pertaining to this compound

Current and future research involving this compound and structurally similar compounds is primarily directed towards their application as chiral building blocks and in medicinal chemistry.

One significant area of research is in the development of novel therapeutics. A recent study synthesized a series of derivatives based on the closely related mthis compound structure. rsc.org These new compounds were investigated for their potential as histone deacetylase (HDAC) inhibitors and showed selective activity in inhibiting the proliferation of colon cancer cells. rsc.org This line of inquiry suggests that the core structure of 3-hydroxy-2,2-dimethylpropanoate esters could be a valuable scaffold for the design of new anticancer agents.

Furthermore, the structural motifs present in this compound are relevant to the synthesis of other biologically important molecules. For instance, the synthesis of Pantolactone, a chiral intermediate used in the production of pantothenic acid (Vitamin B5), involves a similar 3-hydroxy-4,4-dimethyloxolan-2-one structure. nih.govgoogle.com The development of efficient synthetic routes to chiral hydroxy esters and their derivatives is a key focus in drug discovery and the synthesis of natural products. nih.gov The use of related hydroxyalkylated purine (B94841) nucleosides in antiviral and cytostatic research further underscores the potential of such building blocks in medicinal chemistry. acs.org The versatility of the hydroxyl and ester groups allows for the creation of diverse libraries of compounds for screening and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B186381 Ethyl 3-hydroxy-2,2-dimethylpropanoate CAS No. 14002-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-hydroxy-2,2-dimethylpropanoate
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-10-6(9)7(2,3)5-8/h8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDMHPJPFPMZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30298079
Record name ethyl 3-hydroxy-2,2-dimethylpropanoate
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Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14002-73-4
Record name 14002-73-4
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Record name ethyl 3-hydroxy-2,2-dimethylpropanoate
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Record name Ethyl 3-hydroxy-2,2-dimethylpropanoate
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Ii. Advanced Synthetic Methodologies for Ethyl 3 Hydroxy 2,2 Dimethylpropanoate

Classical Esterification Routes and Mechanistic Elucidations

Classical esterification, a cornerstone of organic synthesis, offers direct and well-understood pathways to Ethyl 3-hydroxy-2,2-dimethylpropanoate (B8439025). These methods typically involve the reaction of a carboxylic acid with an alcohol, facilitated by either an acid or a base catalyst.

The Fischer-Speier esterification is a classic and widely employed method for synthesizing esters. masterorganicchemistry.com In the context of producing Ethyl 3-hydroxy-2,2-dimethylpropanoate, this involves the reaction of 3-hydroxy-2,2-dimethylpropanoic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com

The mechanism of this reaction is a multi-step process that begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.comchemguide.co.uk This initial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comchemguide.co.uk Subsequently, the alcohol (ethanol) acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.comchemguide.co.uk This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Following the formation of this intermediate, a proton transfer occurs from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. masterorganicchemistry.com This protonation converts a poor leaving group (–OH) into a good leaving group (–H₂O). The elimination of a water molecule from the tetrahedral intermediate results in the formation of a protonated ester. masterorganicchemistry.comchemguide.co.uk In the final step, a base (such as a water molecule or the conjugate base of the acid catalyst) deprotonates the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the final product, this compound, along with water. masterorganicchemistry.comchemguide.co.uk It is important to note that all steps in the Fischer esterification are in equilibrium. masterorganicchemistry.com To drive the reaction towards the formation of the ester, it is common practice to use an excess of the alcohol or to remove water as it is formed. masterorganicchemistry.com

Recent theoretical studies using density functional theory (DFT) have proposed a slightly modified mechanism involving a highly active acylium ion as a key intermediate. rsc.org In this proposed mechanism, the protonation of the carboxylic acid's hydroxyl oxygen leads to the formation of an acylium ion, which then reacts with two alcohol molecules in a trimolecular reaction to form the ester. rsc.org This model suggests that the protonation step is the rate-determining step of the reaction. rsc.org

While acid-catalyzed esterification is more common for the direct reaction of carboxylic acids and alcohols, base-catalyzed methods, often referred to as saponification in the context of ester hydrolysis, are also relevant. chemistrysteps.com The direct base-catalyzed esterification of a carboxylic acid is not feasible as the base would deprotonate the carboxylic acid to form a carboxylate, which is unreactive towards nucleophilic attack by the alcohol.

However, base-catalyzed transesterification is a viable route. In this process, an existing ester is converted to a different ester by reaction with an alcohol in the presence of a base. While not a direct synthesis from the carboxylic acid, it is a relevant esterification approach.

The mechanism for base-catalyzed hydrolysis of an ester, which is the reverse of esterification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. chemistrysteps.com This forms a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group, forming a carboxylic acid. chemistrysteps.com The carboxylic acid is then deprotonated by the base to form a carboxylate salt, driving the reaction to completion. chemistrysteps.com The principles of this mechanism are foundational to understanding base-catalyzed ester transformations.

Catalytic Synthesis of this compound and its Precursors

The development of catalytic systems has revolutionized the synthesis of esters, offering milder reaction conditions, higher selectivities, and improved efficiencies. Both homogeneous and heterogeneous catalysts have been successfully employed in the synthesis of this compound and its precursors.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers several advantages, including high activity and selectivity due to the well-defined nature of the catalytic species. Various homogeneous catalysts have been explored for the synthesis of β-hydroxy esters.

For instance, cobalt-based catalysts, such as dicobalt octacarbonyl (Co₂(CO)₈), have been used for the carbonylative opening of terminal epoxides in the presence of an alcohol to produce β-hydroxy esters. organic-chemistry.org This method provides a route to these esters from different starting materials. Another example is the use of rhodium complexes for the directed homogeneous hydrogenation of α'-hydroxyalkyl acrylates, which can yield β-hydroxy esters with high stereoselectivity. orgsyn.org Zirconium and hafnium polyhedral oligosilsesquioxane complexes have also been shown to be effective and robust homogeneous catalysts for the reductive etherification of aldehydes, a reaction cascade that can lead to the formation of related ethers. osti.gov

The following table summarizes some examples of homogeneous catalysts used in the synthesis of related β-hydroxy esters:

Catalyst SystemReactantsProductReference
Co₂(CO)₈ / COTerminal Epoxide, Methanol (B129727)β-hydroxy ester organic-chemistry.org
Biphosphinorhodium complexMethyl 3-hydroxy-2-methylenepentanoate, H₂Methyl dl-anti-3-hydroxy-2-methylpentanoate orgsyn.org
Zirconium/Hafnium POSS complexesAldehydes, IsopropanolIsopropyl ethers osti.gov

Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly attractive for industrial applications due to their ease of separation from the reaction mixture and potential for recycling. Several solid acid catalysts have been investigated for esterification reactions.

Acidic resins, such as Amberlyst 15, have been effectively used to catalyze the esterification of hydroxypivalic acid with neopentyl glycol. google.com This type of catalyst mitigates the corrosion problems associated with mineral acids like sulfuric acid. google.com The reaction is typically carried out at elevated temperatures, ranging from 90°C to 190°C, to achieve the desired conversion. google.com

Another class of heterogeneous catalysts includes metal oxides modified with acidic groups. For example, chlorosulfonic acid modified zirconia has been used to catalyze the simultaneous esterification and transesterification of free fatty acids in oil to produce biodiesel. science.gov Similarly, mesoporous silicas functionalized with sulfonic acid groups have demonstrated catalytic activity in the esterification of N-Boc-L-proline with ethanol. science.gov

A study on a polymer-supported dioxidovanadium(V) complex demonstrated its utility as a heterogeneous catalyst in the Biginelli reaction to produce dihydropyrimidinones, showcasing the versatility of supported metal complexes in organic synthesis. mdpi.com The catalyst was shown to be reusable, a key advantage of heterogeneous systems. mdpi.com

The table below provides examples of heterogeneous catalysts used in esterification and related reactions:

CatalystReactionKey FeaturesReference
Amberlyst 15 (Acidic Resin)Esterification of hydroxypivalic acid with neopentyl glycolEliminates corrosion issues, operates at 90-190°C google.com
Chlorosulfonic acid modified zirconiaSimultaneous esterification and transesterificationSolid acid catalyst science.gov
Sulfonic acid functionalized mesoporous silica (B1680970)Esterification of N-Boc-L-proline with ethanolSolid acid catalyst science.gov
Polymer-supported dioxidovanadium(V) complexBiginelli reactionReusable, solvent-free conditions mdpi.com

Cooperative catalysis, where two or more catalysts work in concert to promote a chemical transformation with greater efficiency or selectivity than either catalyst alone, is an emerging area in synthetic chemistry. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided search results, the principles can be applied to the synthesis of related β-hydroxy acid esters.

One example of a concept that can be considered in the realm of cooperative catalysis is the use of a composite catalyst system for the carbonylation esterification of epoxides. A patent describes a system comprising a main catalyst (such as a cobalt salt), a co-catalyst (a nitrogen-containing heterocyclic compound), and a reducing agent. google.com This combination of components works together to facilitate the formation of β-hydroxycarboxylic acid esters from epoxyalkanes and an alcohol under a carbon monoxide atmosphere. google.com

Another relevant concept is the use of a single catalyst that can perform multiple, mechanistically distinct transformations in a one-pot process, known as auto-tandem catalysis. A recent study demonstrated the use of a single cerium catalyst that interconverts between Ce(III) and Ce(IV) oxidation states to mediate both a Nazarov cyclization and an oxidative hydroxylation. acs.org This redox-adaptive behavior allows the catalyst to facilitate two different reaction mechanisms, showcasing the potential for developing highly efficient and atom-economical synthetic methods. acs.org Although not directly applied to the target molecule, this highlights the advanced strategies being developed for complex organic syntheses.

Organocatalytic Methods in the Synthesis of Related Compounds

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of complex chiral molecules. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, the principles are well-demonstrated in the synthesis of structurally related compounds and key precursors.

A notable example is the organocatalytic condensation reaction between isobutyraldehyde (B47883) and formaldehyde (B43269) to produce 2,2-dimethyl-3-hydroxypropanal (hydroxypivaldehyde), the direct aldehyde precursor to the acid moiety of the target ester. google.com This reaction can be catalyzed by compounds like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), achieving high conversion rates of isobutyraldehyde (over 99%) and excellent selectivity for the desired hydroxypivaldehyde (over 98%) under mild conditions. google.com The use of such organocatalysts is advantageous due to low catalyst loading, mild reaction conditions (e.g., 35 °C), and the potential for catalyst recycling. google.com

Furthermore, the broader applicability of organocatalysis is seen in the enantioselective synthesis of complex cyclic structures. For instance, chiral oxaziridinium organocatalysts have been successfully employed in the ortho-hydroxylative dearomatization of phenols to construct bicyclo[2.2.2]octenones with high enantioselectivity. nih.gov Similarly, cinchona alkaloid-based squaramide catalysts have been used to promote enantioselective [4+2] cyclization reactions, yielding chiral hemiketals containing chromane (B1220400) and succinimide (B58015) frameworks with excellent yields and stereoselectivities. rsc.org These examples underscore the potential of organocatalysis to create chiral building blocks that could be precursors or analogues of 3-hydroxy-2,2-dimethylpropanoate esters.

Catalyst SystemReactantsProductKey FindingsReference
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)Isobutyraldehyde, Formaldehyde2,2-dimethyl-3-hydroxypropanalIsobutyraldehyde conversion >99%; Selectivity >98%; Mild conditions. google.com
Chiral Oxaziridinium2,6-dimethylphenol(±)-bis-(2,6-xylenol)Proof-of-concept for hydroxylative dearomatization. nih.gov
Cinchona Alkaloid SquaramideHydroxymaleimides, ortho-hydroxyphenyl p-QMsChiral HemiketalsUp to 99% yield, >99% ee; Forms two adjacent quaternary stereocenters. rsc.org

Biocatalytic and Enzymatic Synthesis of Enantiopure this compound Analogues

Biocatalysis offers a highly efficient and stereoselective route to enantiopure compounds, a critical requirement for many applications in the pharmaceutical and fine chemical industries. nih.gov Enzymes, with their inherent chirality and high specificity, can overcome many challenges associated with traditional chemical synthesis. nih.govnih.gov

Microbial Transformations in Hydroxy Ester Production

Whole-cell microbial transformations provide a powerful platform for producing hydroxylated compounds, including hydroxy esters and their precursors. mdpi.comnih.gov Microorganisms contain a vast array of enzymes that can perform complex chemical reactions with high regio- and stereoselectivity under mild, environmentally friendly conditions. nih.govyoutube.com

A key advantage of using whole microbial cells is their high surface-to-volume ratio and the presence of native cofactor regeneration systems, which simplifies the process compared to using isolated enzymes. youtube.com Microbial hydroxylation is a particularly valuable transformation, as it can introduce hydroxyl groups into a wide variety of substrates. For instance, Aspergillus alliaceus has been shown to efficiently hydroxylate 17β-estradiol to produce 4-hydroxyestradiol (B23129) and 2-hydroxyestradiol (B1664083) in high yields (45% and 16%, respectively). nih.gov This demonstrates the potential for microbial systems to synthesize catechol-like structures. Other examples include the conversion of progesterone (B1679170) to 11-α-hydroxyprogesterone by Rhizopus nigricans and the transformation of tryptophan to 5-hydroxy-tryptophan by Bacillus subtilis. youtube.com These transformations highlight the capability of microorganisms to serve as biocatalysts for the production of valuable hydroxylated fine chemicals. mdpi.com

Engineered Enzyme Systems for Improved Stereoselectivity

While naturally occurring enzymes offer remarkable catalytic properties, their performance is not always optimal for industrial applications. nih.gov Protein engineering and directed evolution have become indispensable tools for tailoring enzymes to specific needs, enhancing properties such as activity, stability, and, most importantly, stereoselectivity. nih.govresearchgate.net

Engineered ketoreductases (KREDs) are a prime example of this approach. They are widely used for the asymmetric reduction of prochiral ketones to form chiral alcohols, which are key intermediates for hydroxy esters. rsc.org For instance, a KRED from Lactobacillus kefir, through directed evolution, was used to produce (S)-licarbazepine from oxcarbazepine (B1677851) with an isolated yield of >95% and an ee of >99%. rsc.org Similarly, genome mining led to the discovery of CgKR2 from Candida glabrata, an enzyme used for the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, a key intermediate for ACE inhibitors. rsc.org

Directed evolution techniques, such as error-prone PCR and DNA shuffling, are used to create large libraries of enzyme variants, which are then screened for improved properties. mdpi.com This allows for the rapid development of highly selective biocatalysts. Computational platforms are also being integrated to design novel biosynthetic pathways and identify enzymes that could be engineered for specific conversions, further streamlining the development of efficient biocatalytic processes. plos.org The application of these engineering strategies is crucial for creating biocatalysts that can produce enantiopure hydroxy esters and their analogues with the high efficiency and selectivity required for industrial production. nih.govrsc.org

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly guiding the development of new synthetic methods. Biocatalytic processes are inherently aligned with these principles due to their use of mild reaction conditions and biodegradable catalysts.

Solvent-Free and Reduced-Solvent Reaction Systems

A key goal in green chemistry is to minimize or eliminate the use of hazardous organic solvents. Biocatalytic reactions, particularly those involving lipases, can often be conducted in aqueous media or with significantly reduced solvent volumes. mdpi.com For example, the lipase-mediated kinetic resolution of an alcohol precursor to the drug ivabradine (B130884) was successfully performed in water at room temperature, highlighting the potential for environmentally benign synthesis. mdpi.com

The use of enzymes in aqueous systems not only reduces environmental impact but can also simplify downstream processing. mdpi.com Furthermore, some enzymatic reactions can be run under solvent-free conditions, where the liquid substrate itself acts as the solvent. While organic solvents are sometimes necessary to solubilize non-polar substrates for enzymes like lipases, the trend is towards using greener solvents or biphasic systems to facilitate product separation and catalyst recycling. nih.govnih.gov The organocatalytic synthesis of hydroxypivaldehyde also represents a greener approach, as it operates under mild conditions and allows for the catalyst to be recycled, reducing waste. google.com These strategies are central to developing sustainable manufacturing processes for this compound and related compounds.

Atom-Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comacs.org An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. scranton.edu In practice, synthetic routes are evaluated using several green chemistry metrics to assess their environmental impact.

Key metrics for evaluating the sustainability of a synthesis include:

Atom Economy (AE): It calculates the proportion of reactant atoms that are incorporated into the desired product. primescholars.com

Process Mass Intensity (PMI): This metric considers the total mass used in a process (solvents, reagents, process aids) relative to the mass of the active pharmaceutical ingredient produced. An ideal PMI is 1.

E-Factor (Environmental Factor): This represents the ratio of the mass of waste generated to the mass of the product. A lower E-factor signifies less waste and a greener process.

Reaction Mass Efficiency (RME): This provides a more realistic measure than yield by relating the mass of the final product to the total mass of reactants used.

The synthesis of precursors to this compound, such as hydroxypivalic acid, offers a clear example of the importance of waste minimization. Traditional methods, like the Cannizzaro reaction of hydroxypivalaldehyde, produce equimolar amounts of neopentyl glycol as a byproduct, significantly lowering the atom economy and creating substantial waste. google.com Similarly, the oxidation of neopentyl glycol with potassium permanganate (B83412) is characterized by low yields. google.com

Modern approaches focus on catalytic oxidations that generate less waste. For instance, catalyst-free oxidation of hydroxypivalaldehyde using hydrogen peroxide (H₂O₂) can be employed, which has the advantage of avoiding catalyst removal steps. google.com Research indicates that such reactions can achieve high atom economy and low E-factors, signifying a more eco-friendly synthesis. rsc.org

Table 1: Green Chemistry Metrics for a Hypothetical Optimized Synthesis

MetricFormulaIdeal ValueExample Calculated ValueInterpretation
Atom Economy (AE) (MW of product / Σ MW of reactants) x 100100%96.21%Excellent incorporation of reactant atoms into the product. rsc.org
E-Factor Total Waste (kg) / Product (kg)00.07Very low waste generation, indicating a green process. rsc.org
Process Mass Intensity (PMI) Total Mass Input (kg) / Product (kg)11.08Highly efficient use of mass throughout the process. rsc.org
Reaction Mass Efficiency (RME) Mass of Product (g) / Total Mass of Reactants (g)100%92.67%High efficiency in converting reactant mass to product mass. rsc.org

Strategies that favor addition and rearrangement reactions over substitution and elimination reactions are inherently more atom-economical. scranton.edu By focusing on catalytic routes and designing syntheses that minimize or eliminate byproducts, the production of esters like this compound can be made significantly more sustainable.

Sustainable Catalysis in the Production of Relevant Esters

The choice of catalyst is paramount in developing sustainable esterification processes. Traditional homogeneous acid catalysts like sulfuric acid, while effective, pose challenges related to corrosion, safety, and disposal. mdpi.com The move towards sustainable catalysis focuses on alternatives that are reusable, less hazardous, and highly efficient.

Heterogeneous Acid Catalysts: Solid acid catalysts, such as sulfonic resins or mineral acids adsorbed onto carriers like silica (SiO₂), offer significant advantages. mdpi.comgoogle.com They can be easily separated from the reaction mixture by filtration, allowing for catalyst recycling and a simplified purification process. This minimizes waste and reduces the environmental impact associated with catalyst disposal. For the esterification of hydroxypivalic acid, using a solid acid catalyst allows the reaction to proceed under reduced pressure, with the water formed during the reaction being distilled off, driving the equilibrium towards the product. google.com

Enzymatic Catalysis: Enzymes, particularly lipases, are increasingly used as catalysts for ester synthesis. mdpi.com Biocatalysis offers several benefits:

High Selectivity: Enzymes can operate under mild conditions of temperature and pressure, often leading to higher selectivity and fewer side products.

Environmental Benefits: They are biodegradable and derived from renewable resources. Switching from chemical to enzymatic catalysis can lead to a reduction in environmental impacts due to less hazardous waste formation and lower energy consumption. rsc.org

While the cost of immobilized enzymes can be higher than traditional chemical catalysts, this can be offset by increased enzyme reuse and reduced downstream processing costs. rsc.org The enzymatic synthesis of various esters has been successfully demonstrated, showcasing its potential for producing biochemicals sustainably. mdpi.com

Table 2: Comparison of Catalysis Methods for Ester Production

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Acid Sulfuric Acid, p-Toluenesulfonic AcidHigh activity, low costDifficult to separate, corrosive, generates acidic waste. mdpi.com
Heterogeneous Acid Sulfonic Resins, H₂SO₄ on SiO₂Easily separable and reusable, less corrosivePotentially lower activity than homogeneous counterparts. mdpi.comgoogle.com
Enzymatic (Biocatalysis) Immobilized Lipases (e.g., Candida antarctica lipase (B570770) B)High selectivity, mild reaction conditions, biodegradable, safeHigher initial cost, potential for lower reaction rates. rsc.org

The development of catalyst-free systems, such as the oxidation of hydroxypivalaldehyde with H₂O₂, also represents a significant step towards sustainability by eliminating the catalyst lifecycle from the process entirely. google.com

Flow Chemistry Techniques for Scalable Synthesis of this compound

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, has emerged as a powerful technology for the scalable and efficient synthesis of chemical compounds. polimi.it This technique offers numerous advantages over traditional batch processing, particularly for industrial-scale production.

Key advantages of flow chemistry include:

Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents or exothermic reactions. It also allows for operating at temperatures and pressures above the solvent's boiling point safely. polimi.it

Improved Efficiency and Yield: Superior heat and mass transfer in microreactors leads to more precise control over reaction parameters, often resulting in higher yields, better selectivity, and shorter reaction times. uc.pt

Scalability: Scaling up production in a flow system is achieved by extending the operational time or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. polimi.it

Automation and Integration: Flow systems allow for the integration of multiple reaction, work-up, and purification steps into a single, automated sequence, streamlining the entire synthesis process. uc.pt

A potential continuous flow synthesis of this compound could involve two main stages. First, the synthesis of the hydroxypivalic acid precursor via a controlled oxidation in a flow reactor. For example, isobutyraldehyde and formaldehyde could be reacted in a flow system to produce 3-hydroxy-2,2-dimethylpropanal, which is then oxidized in a subsequent reactor module. nih.gov

The second stage would be the esterification. A stream of hydroxypivalic acid could be mixed with ethanol and pumped through a heated column packed with a solid acid catalyst. The resulting stream would then pass through a purification module, such as an in-line liquid-liquid separator, to isolate the pure this compound. thieme-connect.de

Table 3: Hypothetical Flow Synthesis Parameters for this compound

ParameterStage 1: OxidationStage 2: Esterification
Reactants 3-hydroxy-2,2-dimethylpropanal, Oxidant (e.g., H₂O₂)Hydroxypivalic Acid, Ethanol
Reactor Type Coil Reactor (e.g., PTFE tubing)Packed-Bed Reactor
Catalyst (Optional, depending on oxidant)Solid Acid Catalyst (e.g., Amberlyst-15)
Temperature 60 - 80 °C130 - 160 °C
Residence Time 5 - 15 minutes10 - 30 minutes
Pressure 5 - 10 bar2 - 5 bar
Downstream Processing In-line quenchingIn-line liquid-liquid extraction/distillation

The application of flow chemistry provides a pathway to a more robust, safe, and economically viable production of this compound, aligning with the principles of modern, sustainable chemical manufacturing. nih.gov

Iii. Chemical Transformations and Reaction Mechanisms of Ethyl 3 Hydroxy 2,2 Dimethylpropanoate

Ester Hydrolysis Mechanisms and Kinetics

Ester hydrolysis involves the cleavage of the ester bond, typically in the presence of water, to yield a carboxylic acid and an alcohol. This process can be catalyzed by acids or bases, or facilitated by enzymes.

Acid-catalyzed hydrolysis of esters like Ethyl 3-hydroxy-2,2-dimethylpropanoate (B8439025) is a reversible process. chemguide.co.uklibretexts.org It begins with the protonation of the carbonyl oxygen of the ester by an acid catalyst, such as a hydronium ion (H₃O⁺), making the carbonyl carbon more electrophilic. youtube.comchemguide.co.uk A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.comchemguide.co.uk This is followed by proton transfer and the elimination of an alcohol molecule, resulting in the formation of a carboxylic acid. youtube.com To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.ukchemguide.co.uk

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction. chemguide.co.ukmasterorganicchemistry.com It involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, which then collapses to expel the alkoxide ion, yielding a carboxylic acid. masterorganicchemistry.com In the basic medium, the carboxylic acid is deprotonated to form a carboxylate salt. masterorganicchemistry.com The reaction goes to completion because the final deprotonation step is essentially irreversible. libretexts.org

Enzymes, particularly esterases and lipases, are widely used for the hydrolysis of esters due to their high selectivity and mild reaction conditions. scielo.brunits.it These biocatalysts can differentiate between enantiomers, making them valuable in the synthesis of chiral compounds. scielo.brscielo.br

Lipases such as Candida antarctica lipase (B570770) B (CAL-B), Pseudomonas cepacia lipase (PCL), and pig liver esterase (PLE) have been employed in the hydrolysis of various β-hydroxy esters. scielo.brscielo.brresearchgate.net For instance, in the hydrolysis of a related compound, ethyl 3-hydroxy-3-phenylpropanoate, PCL showed high enantioselectivity. scielo.brscielo.br The choice of enzyme and reaction conditions, such as pH and solvent, can significantly influence the reaction rate and enantioselectivity. scielo.br

Table 1: Enzymatic Hydrolysis of β-Hydroxy Esters

EnzymeSubstrateKey FindingsReference
Pseudomonas cepacia Lipase (PCL)Ethyl 3-hydroxy-3-phenylpropanoateHigh enantioselectivity, producing (R)-ester and (S)-acid. scielo.br
Pig Liver Esterase (PLE)Ethyl 3-hydroxy-3-phenylbutanoateShowed good results despite poor selectivity in some cases. scielo.br
Candida rugosa Lipase (CRL)Ethyl 3-hydroxy-3-phenylpropanoateDemonstrated low enantioselectivity and a longer reaction time. scielo.br

This table is generated based on findings for structurally similar compounds to illustrate the utility of these enzymes.

Transesterification Reactions of Ethyl 3-hydroxy-2,2-dimethylpropanoate

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction is crucial in various industrial applications, including the production of biofuels and the synthesis of new esters.

Alcoholysis is a type of transesterification where the ester reacts with an alcohol to form a new ester and a new alcohol. The reaction can be catalyzed by either an acid or a base. Acid-catalyzed alcoholysis follows a mechanism similar to acid-catalyzed hydrolysis, involving protonation of the carbonyl oxygen followed by nucleophilic attack by the new alcohol. Base-catalyzed alcoholysis involves the nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon.

Acidolysis, on the other hand, involves the reaction of an ester with a carboxylic acid to form a new ester and a new carboxylic acid. This reaction is typically acid-catalyzed.

A variety of catalysts have been developed to improve the efficiency of transesterification reactions. These include homogeneous catalysts like sulfuric acid and sodium hydroxide, as well as heterogeneous catalysts. mdpi.com Solid catalysts such as alkali-doped oxides (e.g., K₂CO₃/MgO, CaO), metal oxides (e.g., TiO₂, ZnO), and lipases are gaining prominence due to their ease of separation and reusability. mdpi.com For instance, Candida antarctica lipase B (CAL-B) has been shown to be a highly effective catalyst for the alcoholysis of related β-hydroxy esters. researchgate.net

Table 2: Catalytic Systems for Transesterification

Catalyst TypeExamplesAdvantagesReference
Homogeneous AcidSulfuric Acid, Hydrochloric AcidHigh reaction rates chemguide.co.uk
Homogeneous BaseSodium Hydroxide, Potassium HydroxideHigh yields, irreversible chemguide.co.uk
Heterogeneous Solid AcidSulfated ZirconiaReusable, easy separation mdpi.com
Heterogeneous Solid BaseCaO, MgOLow cost, high activity mdpi.com
Biocatalysts (Lipases)Candida antarctica lipase B (CAL-B)High selectivity, mild conditions researchgate.net

Reactions Involving the Hydroxyl Functionality

The primary hydroxyl group in this compound can undergo various reactions typical of alcohols. These include oxidation, etherification, and acylation. For example, acylation of the hydroxyl group can be achieved using acyl donors like isopropenyl acetate (B1210297) in the presence of a lipase catalyst, such as CAL-B. researchgate.net This reaction can be highly enantioselective, allowing for the kinetic resolution of racemic mixtures of hydroxy esters. researchgate.net The resulting acylated product can then be further transformed or purified. researchgate.net

Oxidation Pathways to Keto- and Carboxylic Acid Derivatives

The primary alcohol moiety of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen oxidant and reaction conditions.

Partial Oxidation to Aldehydes: Mild oxidizing agents are required to selectively oxidize the primary alcohol to an aldehyde, Ethyl 3-oxo-2,2-dimethylpropanoate, without further oxidation to the carboxylic acid. youtube.com Reagents such as Pyridinium Chlorochromate (PCC) were traditionally used, but modern methods often employ Dess-Martin Periodinane (DMP) or conditions for a Swern oxidation due to milder conditions, higher yields, and avoidance of toxic chromium byproducts. wikipedia.orgwikipedia.orglibretexts.org

Dess-Martin Oxidation: This method uses Dess-Martin periodinane (DMP), a hypervalent iodine compound, typically in a chlorinated solvent like dichloromethane (B109758) (CH2Cl2) at room temperature. alfa-chemistry.comorganic-chemistry.org The reaction is known for its high chemoselectivity and tolerance of other functional groups, including the ester. wikipedia.org

Swern Oxidation: This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered non-nucleophilic base such as triethylamine (B128534) (Et3N). wikipedia.orgorganic-chemistry.org The process is highly effective for producing aldehydes from primary alcohols under very mild, low-temperature conditions (typically around -78 °C), which helps to prevent over-oxidation. byjus.comyoutube.com

Full Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly into a carboxylic acid. In this case, the product is 2-(ethoxycarbonyl)-2-methylpropanoic acid. The reaction proceeds through an intermediate aldehyde which is rapidly oxidized further. chemguide.co.uklibretexts.org Common reagents for this transformation include:

Chromic Acid (Jones Reagent): Generated in situ from chromium trioxide (CrO3) or sodium dichromate (Na2Cr2O7) in a mixture of sulfuric acid and acetone.

Potassium Permanganate (B83412) (KMnO4): A very strong oxidizing agent, typically used in basic or acidic aqueous solutions.

The choice between partial and full oxidation is a critical consideration in synthetic design, as illustrated in the following table.

Starting MaterialProductReagent(s)Reaction Type
This compoundEthyl 3-oxo-2,2-dimethylpropanoateDess-Martin Periodinane (DMP) or DMSO, (COCl)₂, Et₃NMild Oxidation
This compound2-(ethoxycarbonyl)-2-methylpropanoic acidKMnO₄ or CrO₃/H₂SO₄Strong Oxidation

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group (-OH) is inherently a poor leaving group for nucleophilic substitution reactions because hydroxide (OH⁻) is a strong base. Therefore, direct displacement of the -OH group is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group.

This is typically achieved through two main strategies:

Protonation in Strong Acid: In the presence of a strong acid like HBr or HCl, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule (H₂O), which is a much better leaving group. The subsequent attack by a nucleophile (e.g., Br⁻ or Cl⁻) proceeds via an S_N_2 or S_N_1 mechanism to yield the corresponding halide, such as Ethyl 3-bromo-2,2-dimethylpropanoate.

Conversion to a Sulfonate Ester: A more common and milder method involves converting the alcohol into a sulfonate ester, such as a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf). This is accomplished by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in a standard S_N_2 reaction.

Formation of Ethers and Acetals

Ether Formation: Ethers can be synthesized from the hydroxyl group of this compound, most commonly via the Williamson ether synthesis. wikipedia.org This two-step process involves:

Deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide ion.

Reaction of the alkoxide with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an S_N_2 reaction to form the ether. libretexts.orgmasterorganicchemistry.com

Due to the steric hindrance from the gem-dimethyl groups, the reaction works best with unhindered alkyl halides.

Acetal Formation: Acetal formation occurs when an aldehyde or a ketone reacts with two equivalents of an alcohol under acidic catalysis. chemistrysteps.comlibretexts.org this compound can act as the alcohol component in this reaction. For instance, when reacted with an aldehyde like benzaldehyde (B42025) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid), it will form an acetal. The hydroxyl group of the ester attacks the protonated carbonyl carbon of the aldehyde. A second molecule of the ester reacts to form the final acetal, with the elimination of water. chemistrysteps.comyoutube.com This reaction can be used to protect the hydroxyl group or to link the molecule to other carbonyl-containing structures.

Reactions Involving the Ester Carbonyl Group

Reduction to Alcohols

The ester group is less reactive towards nucleophilic attack than aldehydes or ketones. It is resistant to reduction by mild agents like sodium borohydride (B1222165) (NaBH₄). However, it can be readily reduced by more powerful reducing agents. libretexts.org

Reduction to a Diol: Using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like diethyl ether or THF) will reduce the ester to a primary alcohol. masterorganicchemistry.combyjus.com This reaction converts this compound into 2,2-dimethylpropane-1,3-diol, with ethanol (B145695) being formed as a byproduct from the ethyl portion of the ester.

Partial Reduction to an Aldehyde: It is possible to stop the reduction at the aldehyde stage by using a less reactive, sterically hindered hydride reagent at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose. The reaction would yield 3-hydroxy-2,2-dimethylpropanal. orgoreview.com

ProductReagent(s)Reaction Type
2,2-dimethylpropane-1,3-diolLithium Aluminum Hydride (LiAlH₄)Full Reduction
3-hydroxy-2,2-dimethylpropanalDiisobutylaluminium hydride (DIBAL-H)Partial Reduction

Acylation and Other Derivatization Reactions

The ester group can undergo several other transformations, primarily involving nucleophilic acyl substitution.

Saponification (Hydrolysis): The ester can be hydrolyzed to its corresponding carboxylic acid (in its carboxylate salt form) by heating with an aqueous base, such as sodium hydroxide or potassium hydroxide. This reaction, known as saponification, yields the sodium or potassium salt of 3-hydroxy-2,2-dimethylpropanoic acid. Acidic workup is required to obtain the free carboxylic acid.

Transesterification: By heating the ester in the presence of a different alcohol and an acid or base catalyst, the ethyl group can be exchanged for another alkyl group. For example, reacting this compound with methanol (B129727) and a catalytic amount of acid would lead to the formation of Mthis compound.

Amidation: The ester can be converted to an amide by reacting it with an amine. This reaction is generally slow and often requires high temperatures. A more common approach is to first hydrolyze the ester to the carboxylic acid, which is then coupled with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), or by converting the carboxylic acid to a more reactive acid chloride first.

Derivatization Strategies for this compound Analogues

The dual functionality of this compound provides numerous strategies for creating a diverse range of analogues. These strategies involve selective or sequential reactions at the hydroxyl and ester groups.

Modification at the Hydroxyl Group:

Oxidation: As detailed in 3.3.1, oxidation can lead to keto-esters or di-acid precursors.

Etherification: The Williamson ether synthesis allows for the introduction of various alkyl or aryl groups at the hydroxyl position, creating a library of ether-esters.

Acylation: The hydroxyl group can be esterified with various acyl chlorides or anhydrides to produce diester compounds. This is a common strategy for modifying the molecule's physical properties.

Modification at the Ester Group:

Hydrolysis and Amide Coupling: Saponification of the ester yields the free carboxylic acid. This acid can then be coupled with a wide variety of amines or amino acid esters to generate a family of hydroxy-amides, which are of interest in medicinal chemistry.

Reduction and Re-functionalization: Reduction of the ester to the diol (2,2-dimethylpropane-1,3-diol) provides a symmetrical starting material with two primary hydroxyl groups. These can be further functionalized, for example, by selective mono-protection followed by modification of the remaining hydroxyl group, or by difunctionalization to create polymers or macrocycles.

Combined and Intramolecular Strategies:

The molecule can undergo intramolecular reactions. For example, after converting the hydroxyl group to a good leaving group and hydrolyzing the ester, an intramolecular S_N_2 reaction could potentially form a lactone (a cyclic ester), in this case, a β-lactone.

The compound can serve as a monomer in polymerization. For instance, after transesterification to a methyl ester, it can be used in polyester (B1180765) synthesis, contributing a pendant hydroxyl group for further cross-linking or functionalization.

These derivatization pathways highlight the utility of this compound as a versatile platform for constructing more complex molecules with tailored properties.

Synthesis of Halogenated Derivatives

The hydroxyl group of this compound can be readily converted to a halogen, creating a valuable intermediate for subsequent nucleophilic substitution or coupling reactions. For instance, treatment with thionyl chloride (SOCl₂) can substitute the hydroxyl group with a chlorine atom. nih.gov This transformation proceeds through the formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion.

Similarly, other halogenating agents can be employed to introduce bromine or iodine. The resulting halogenated derivatives are key precursors for the synthesis of various compounds, including those with potential biological activity. For example, halogenated phenylcyanoacrylates have been synthesized and subsequently copolymerized with styrene. chemrxiv.org

Coupling Reactions (e.g., DCC, Azide (B81097), C-C Coupling)

This compound and its derivatives are actively employed in various coupling reactions to form larger, more complex molecules. These methods are fundamental in the synthesis of peptides, esters, and other important organic compounds.

DCC Coupling: N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that facilitates the formation of amide and ester bonds. chemistrysteps.comnih.gov In the presence of a carboxylic acid and an amine or alcohol, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophile (amine or alcohol) to yield the corresponding amide or ester. masterorganicchemistry.com A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is often added to accelerate the reaction and suppress side reactions. researchgate.net While effective, a notable drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which can be challenging to remove from the reaction mixture. masterorganicchemistry.comresearchgate.net

Azide Coupling: The azide coupling method is another strategy for forming amide bonds, particularly in peptide synthesis. This method involves the conversion of a carboxylic acid to an acyl azide, which then reacts with an amine. This can be achieved by reacting a hydrazide derivative with nitrous acid. The resulting acyl azide is a reactive intermediate that readily undergoes nucleophilic attack by an amine to form the desired amide. This method is particularly useful for coupling amino acid residues while minimizing racemization. rsc.org

C-C Coupling: Carbon-carbon bond formation is a cornerstone of organic synthesis. Derivatives of this compound can participate in C-C coupling reactions. For example, after converting the hydroxyl group to a better leaving group, such as a tosylate or a halide, it can react with organometallic reagents (e.g., Grignard reagents, organocuprates) or undergo palladium-catalyzed cross-coupling reactions to form new C-C bonds. A study has shown that trichloroacetimidate (B1259523) derivatives of a similar compound, mthis compound, react with carbon nucleophiles in the presence of a catalytic amount of TMSOTf to form C-C bonds in good yields. rsc.org

Formation of Amides and Hydrazides

The ester functionality of this compound can be readily converted to amides and hydrazides, which are important functional groups in many biologically active molecules and synthetic intermediates.

Amide Formation: Amides can be synthesized from the corresponding ester by direct aminolysis, which involves heating the ester with an amine. However, this reaction often requires harsh conditions. A more common and milder approach is to first hydrolyze the ester to the corresponding carboxylic acid, and then couple the acid with an amine using a coupling agent like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemistrysteps.commasterorganicchemistry.com EDC is often preferred as its urea (B33335) byproduct is water-soluble, simplifying purification. nih.gov

Hydrazide Formation: Hydrazides are typically synthesized by the reaction of an ester with hydrazine (B178648) hydrate (B1144303). nih.govgoogle.com This reaction, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the displacement of the ethoxy group. rsc.org The reaction is often carried out by refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol. nih.gov The resulting hydrazides are stable compounds and can be used as intermediates in the synthesis of various heterocyclic compounds and other derivatives. nih.gov

A general method for preparing hydrazides involves reacting an ester (methyl, ethyl, or propyl) with hydrazine hydrate in a 1:1 to 1:1.5 molar ratio, followed by refluxing and distillation to remove the alcohol and water byproducts. google.com

Regioselective and Stereoselective Functionalization

The presence of two distinct functional groups, a hydroxyl and an ester, in this compound allows for regioselective transformations. The hydroxyl group is generally more nucleophilic and can be selectively reacted under certain conditions, leaving the ester group intact. For example, acylation or silylation can be directed to the hydroxyl group.

While this compound itself is achiral, the introduction of a substituent at the C3 position can create a stereocenter. Stereoselective reductions of a corresponding ketone precursor can lead to the formation of a specific enantiomer of a 3-hydroxy ester derivative. For example, the stereoselective synthesis of (+)-Ethyl (R)-3-hydroxy-3-phenylpropionate has been reported. nih.gov Subsequent reactions can then be designed to proceed with stereocontrol, which is crucial in the synthesis of chiral drugs and natural products where specific stereoisomers exhibit desired biological activity.

Iv. Advanced Analytical and Spectroscopic Characterization of Ethyl 3 Hydroxy 2,2 Dimethylpropanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the molecular structure of organic compounds. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to establish the carbon framework and the precise connectivity of atoms within Ethyl 3-hydroxy-2,2-dimethylpropanoate (B8439025).

¹H NMR Spectroscopy: The proton NMR spectrum of Ethyl 3-hydroxy-2,2-dimethylpropanoate provides detailed information about the chemical environment of the hydrogen atoms in the molecule. A typical ¹H NMR spectrum, recorded in deuterated chloroform (CDCl₃) at 400 MHz, exhibits distinct signals corresponding to the different proton groups. chemicalbook.com

The ethoxy group gives rise to a quartet at approximately 4.16 ppm, corresponding to the two methylene protons (-OCH₂-), which are coupled to the three methyl protons (-CH₃) of the ethyl group. chemicalbook.com These methyl protons, in turn, appear as a triplet at around 1.28 ppm. chemicalbook.com The two equivalent methyl groups attached to the quaternary carbon atom produce a sharp singlet at 1.20 ppm, integrating to six protons. chemicalbook.com The two protons of the hydroxymethyl group (-CH₂OH) are observed as a broad multiplet in the region of 3.52-3.57 ppm, with the broadness attributable to hydrogen bonding and exchange with residual water. chemicalbook.com A broad multiplet corresponding to the single hydroxyl proton (-OH) is also typically observed between 2.50 and 2.55 ppm. chemicalbook.com

¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.16Quartet (q)2H-OCH₂CH₃
3.52-3.57Broad multiplet (br. m)2H-CH₂OH
2.50-2.55Broad multiplet (br. m)1H-OH
1.28Triplet (t)3H-OCH₂CH₃
1.20Singlet (s)6H-C(CH₃)₂-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. For this compound, the spectrum would be expected to show distinct signals for each unique carbon atom. The carbonyl carbon of the ester group would appear furthest downfield. The quaternary carbon, the methylene carbons of the ethyl and hydroxymethyl groups, and the methyl carbons would each have characteristic chemical shifts.

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals observed in the ¹H and ¹³C NMR spectra and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, a cross-peak would be observed between the methylene protons of the ethyl group and the methyl protons of the same group, confirming their direct coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show a correlation between the ¹H signal of the ethyl methylene group and the ¹³C signal of that same carbon. Similarly, correlations would be seen for the ethyl methyl group, the hydroxymethyl group, and the gem-dimethyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity around quaternary carbons, which have no attached protons. For instance, the protons of the gem-dimethyl groups would show correlations to the quaternary carbon, the carbonyl carbon, and the hydroxymethyl carbon, thereby confirming the core structure of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS): In a typical GC-MS analysis, this compound would be separated from other components in a mixture on a gas chromatography column before being introduced into the mass spectrometer. The resulting mass spectrum would show the molecular ion peak (M⁺), confirming the molecular weight of the compound. The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for esters include McLafferty rearrangement and cleavage of the C-O and C-C bonds.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of less volatile or thermally labile compounds. For this compound, a reversed-phase LC method could be developed, followed by detection using a mass spectrometer. This would be particularly useful for analyzing the compound in complex matrices or for studying its derivatives.

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), would be suitable for the analysis of this compound. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination.

Gas Chromatography (GC)

Gas Chromatography is a premier technique for the separation and analysis of volatile and thermally stable compounds like this compound. The method relies on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. chemguide.co.uklibretexts.org The elution order and retention time depend on factors such as the analyte's boiling point and its specific interactions with the stationary phase. libretexts.org

For the analysis of a polar compound such as this compound, a polar stationary phase (e.g., one based on polyethylene glycol, often denoted as a "WAX" type) is typically chosen to facilitate effective separation from nonpolar impurities. libretexts.org The analysis is performed by injecting a minute quantity of the sample into a heated injector port, ensuring rapid vaporization. libretexts.org The vaporized sample is then carried by an inert gas (e.g., helium or nitrogen) through the column. chemguide.co.uk Temperature programming, where the column temperature is gradually increased, is often employed to ensure the timely elution of less volatile components while maintaining good resolution for more volatile ones. chemguide.co.ukwpmucdn.com A flame ionization detector (FID), which is highly sensitive to organic compounds, is commonly used for detection. When coupled with a mass spectrometer (GC-MS), the technique provides definitive structural identification of the separated components. nih.gov

Below are typical parameters that could be employed for the GC analysis of this compound.

Table 1: Representative Gas Chromatography (GC) Parameters

Parameter Value/Description
Column Capillary column with a polar stationary phase (e.g., DB-WAX)
Column Dimensions 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness
Carrier Gas Helium or Nitrogen libretexts.org
Flow Rate 1-2 mL/min libretexts.org
Injector Temperature ~250 °C (sufficiently above the analyte's boiling point) libretexts.org
Oven Program Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Injection Volume | 1 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of High-Performance Liquid Chromatography (HPLC) that utilizes smaller stationary phase particles (typically sub-2 µm), resulting in higher resolution, improved sensitivity, and faster analysis times. This technique is particularly valuable for analyzing less volatile derivatives of this compound or for monitoring reactions in solution. UPLC is frequently coupled with mass spectrometry (UPLC-MS/MS) for highly sensitive and selective quantification. nih.govfrontiersin.org

A common mode of analysis for esters and their derivatives is reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. researchgate.net The separation is based on the hydrophobic interactions between the analytes and the stationary phase. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is typically used to separate compounds with a range of polarities. researchgate.net

For instance, in the analysis of short-chain fatty acid esters, a C18 column with a mobile phase consisting of water and methanol (or acetonitrile), often with a small amount of formic acid to improve peak shape, is effective. researchgate.net Detection can be achieved using a photodiode array (PDA) detector if the derivatives contain a chromophore, or more universally and with greater sensitivity, using a mass spectrometer. nih.govnih.gov

Table 2: Representative Ultra-Performance Liquid Chromatography (UPLC) Parameters

Parameter Value/Description
Column Reversed-phase C18 column (e.g., Acquity UPLC BEH C18)
Column Dimensions 50 mm length x 2.1 mm internal diameter x 1.7 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid researchgate.net
Flow Rate 0.4-0.6 mL/min
Gradient Program Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes
Column Temperature 40 °C
Detector Tandem Mass Spectrometer (MS/MS) or Photodiode Array (PDA)

| Injection Volume | 1-5 µL |

Thermal Analysis Techniques for Material Science Applications (for related polymers)

Thermal analysis techniques are used to measure changes in the physical properties of materials as a function of temperature. slideshare.net For polymers derived from monomers like hydroxypivalic acid (the parent acid of the title compound), Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TG) are critical for determining their thermal stability and processing characteristics. libretexts.org

DTA measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. abo.fi This difference in temperature provides information about physical and chemical changes occurring in the sample. Endothermic events (where the sample absorbs heat), such as melting (Tm) or a glass transition (Tg), and exothermic events (where the sample releases heat), such as crystallization (Tc) or oxidative degradation, are detected as peaks in the DTA curve. abo.fi For polyesters related to hydroxypivalic acid, DTA can be used to determine key processing temperatures and to understand the material's morphology.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. slideshare.netmdpi.com This technique is exceptionally useful for assessing the thermal stability of polymers. A TGA thermogram plots mass percentage against temperature. For a polyester (B1180765), the curve typically shows an initial flat region indicating stability, followed by a sharp drop corresponding to the decomposition of the polymer backbone at elevated temperatures. scirp.org The temperature at which significant mass loss begins is a key indicator of the material's thermal stability. The analysis can also reveal the presence of residual solvent or moisture (mass loss at low temperatures) and the amount of inorganic residue remaining after complete decomposition at high temperatures. libretexts.org

Table 4: Illustrative TGA/DTA Data for a Hypothetical Poly(hydroxypivalate) Polymer

Thermal Event Technique Temperature (°C) Observation
Glass Transition (Tg) DTA ~60 - 80 Endothermic shift in baseline
Melting Point (Tm) DTA ~200 - 220 Endothermic peak
Onset of Decomposition TGA ~250 5% mass loss
Maximum Decomposition Rate TGA / DTG ~300 Major mass loss event

Other Characterization Methods for Metal Complexes and Derivatives

When this compound or its parent acid acts as a ligand, it can coordinate with metal ions to form metal complexes. The hydroxyl group can be deprotonated to form an alkoxide, which, along with the carbonyl oxygen of the ester group, can chelate a metal center in a bidentate fashion. mdpi.comjchemlett.com The characterization of these complexes requires a combination of spectroscopic and physical methods to determine their structure and bonding.

FT-IR Spectroscopy: Upon coordination to a metal ion, the vibrational frequencies of the ligand's functional groups will shift. A downward shift (to a lower wavenumber) of the C=O stretching frequency is typically observed, indicating a weakening of the carbonyl bond due to coordination of its oxygen atom to the metal. The disappearance or significant shift of the broad O-H band confirms the deprotonation and involvement of the hydroxyl oxygen in bonding. researchgate.netresearchgate.net

UV-Vis Spectroscopy: As mentioned, while the free ligand is largely transparent in the visible region, its transition metal complexes often exhibit color due to d-d electronic transitions. The position and intensity of these absorption bands can provide information about the coordination geometry (e.g., octahedral vs. tetrahedral) and the electronic configuration of the metal ion. mdpi.comresearchgate.net

Magnetic Susceptibility: This measurement determines the magnetic properties (paramagnetic or diamagnetic) of the complex. The effective magnetic moment can be calculated to determine the number of unpaired electrons on the metal center, which helps in assigning the metal's oxidation state and coordination geometry. mdpi.com

These combined techniques allow for a detailed structural elucidation of the novel metal-organic compounds derived from this compound. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is critical in the initial stages of characterization to verify the empirical formula of newly synthesized derivatives, such as metal complexes of ligands derived from this compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the successful synthesis and purity of the compound. mdpi.comnih.gov

For instance, in the characterization of transition metal complexes, elemental analysis confirms the stoichiometry of the ligand-to-metal ratio. mdpi.com The physical data, along with the estimated elemental analysis, are summarized to support the proposed structures of the synthesized complexes. mdpi.com

Table 1: Comparative Elemental Analysis Data for a Hypothetical Copper(II) Complex Derivative

CompoundFormulaM.W. ( g/mol )C% (Calculated)C% (Found)H% (Calculated)H% (Found)
Ligand (L)C₇H₁₃O₃145.1857.9257.889.039.10
[Cu(L)₂(H₂O)₂]C₁₄H₃₀CuO₈389.9343.1243.057.757.81

Note: The data presented in this table is hypothetical and for illustrative purposes.

Molar Conductivity

Molar conductivity measurements are performed to determine the electrolytic nature of the derivatives of this compound when dissolved in a suitable solvent, typically dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The conductivity of the solution is measured, and the molar conductivity (ΛM) is calculated. The magnitude of the ΛM value helps in distinguishing between electrolytic and non-electrolytic compounds. nih.govjmchemsci.com

For example, complexes with high molar conductivity values are considered electrolytes, indicating that the anions are not coordinated to the metal ion and exist as free ions in the solution. Conversely, low ΛM values suggest a non-electrolytic nature, where the anions are coordinated to the central metal ion. nih.govuobaghdad.edu.iq

Table 2: Molar Conductivity Data for Hypothetical Metal Complexes in DMF

ComplexMolar Conductivity (ΛM) in Ω⁻¹cm²mol⁻¹Nature of Electrolyte
[Co(L)₂Cl₂]15.8Non-electrolyte
[Ni(L)₂(H₂O)₂]Cl₂145.21:2 Electrolyte
[Mn(L)₂(NO₃)]NO₃75.61:1 Electrolyte

Note: The data presented in this table is hypothetical and for illustrative purposes.

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES)

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), is a powerful analytical technique for determining the elemental composition of a sample, particularly for the quantification of metals. wikipedia.orgbionity.com The technique utilizes an inductively coupled plasma to excite atoms and ions, causing them to emit electromagnetic radiation at wavelengths characteristic of a particular element. wikipedia.org The intensity of the emitted light is directly proportional to the concentration of the element in the sample. shimadzu.comdrawellanalytical.com

In the context of this compound derivatives, ICP-AES is employed to accurately determine the percentage of the metal ion in the synthesized complexes. This analysis is crucial for confirming the stoichiometry and purity of the metal complexes. Applications of ICP-AES are diverse, including the determination of metals in various samples. bionity.com

Table 3: ICP-AES Data for Metal Quantification in a Synthesized Nickel(II) Complex

ComplexFormulaM.W. ( g/mol )Metal% (Calculated)Metal% (Found)
[Ni(L)₂(H₂O)₂]C₁₄H₃₀NiO₈385.0915.2415.19

Note: The data presented in this table is hypothetical and for illustrative purposes.

Magnetic Susceptibility

Magnetic susceptibility measurements are a key tool for investigating the electronic structure of transition metal complexes derived from this compound. This technique determines the magnetic properties of a compound, specifically whether it is paramagnetic (attracted to a magnetic field) or diamagnetic (repelled by a magnetic field).

The effective magnetic moment (μeff) is calculated from the measured magnetic susceptibility. This value provides insight into the number of unpaired electrons in the central metal ion, which in turn helps in deducing the geometry (e.g., octahedral, tetrahedral, or square planar) and the electronic configuration of the complex. jmchemsci.commdpi.com For instance, low-spin diamagnetic species are consistent with a t₂g⁶ electronic configuration in some Ru(II) complexes. mdpi.com

Table 4: Magnetic Moment Data and Inferred Geometries for Hypothetical Metal Complexes

ComplexMetal IonEffective Magnetic Moment (μeff) in Bohr Magnetons (B.M.)Number of Unpaired ElectronsInferred Geometry
[Co(L)₂Cl₂]Co(II)4.983Tetrahedral
[Ni(L)₂(H₂O)₂]Ni(II)3.152Octahedral
[Cu(L)₂(H₂O)₂]Cu(II)1.891Distorted Octahedral
[Zn(L)₂]Zn(II)00Diamagnetic (Tetrahedral)

Note: The data presented in this table is hypothetical and for illustrative purposes.

V. Computational Chemistry and Molecular Modeling Studies of Ethyl 3 Hydroxy 2,2 Dimethylpropanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule, which dictate its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For Ethyl 3-hydroxy-2,2-dimethylpropanoate (B8439025), DFT calculations can predict key structural parameters. By finding the lowest energy state, DFT helps to elucidate bond lengths, bond angles, and dihedral angles.

Furthermore, these calculations can predict various spectroscopic properties. For instance, vibrational frequency calculations can simulate the infrared (IR) spectrum, helping to assign peaks observed in experimental spectra to specific molecular vibrations. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the interpretation of ¹H and ¹³C NMR spectra.

Table 1: Predicted Molecular Properties of Ethyl 3-hydroxy-2,2-dimethylpropanoate

Property Value
Molecular Formula C₇H₁₄O₃ guidechem.comappretech.comcalpaclab.com
Molecular Weight 146.18 g/mol guidechem.comappretech.comcalpaclab.com
Topological Polar Surface Area 46.5 Ų guidechem.com
Rotatable Bond Count 4 guidechem.com

| Hydrogen Bond Acceptor Count | 3 guidechem.com |

Note: The data in this table is based on computational predictions and established chemical information.

Transition state modeling is a critical computational technique used to map out the energy profile of a chemical reaction. By identifying the structure and energy of the transition state—the highest energy point along the reaction coordinate—chemists can understand the reaction mechanism and predict reaction rates. For this compound, this could be applied to reactions such as its hydrolysis into 3-hydroxy-2,2-dimethylpropanoic acid and ethanol (B145695). smolecule.com Modeling would reveal the energetic barrier for the reaction, providing insights into the conditions required for the reaction to proceed efficiently.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for finding a molecule's lowest energy state, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior and conformational landscape. mdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can reveal the different conformations (shapes) it can adopt in various environments (e.g., in a vacuum, in water, or other solvents). guidechem.com These simulations provide information on the relative populations and energies of different conformers and the energy barriers for converting between them. researchgate.net This understanding is crucial as the biological activity of a molecule can depend on its ability to adopt a specific conformation to fit into a receptor's binding site. mdpi.com

Molecular Docking Studies for Ligand-Receptor Interactions (for biologically active derivatives)

While this compound itself is primarily a building block, its derivatives have shown significant biological activity. smolecule.com Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov

Derivatives of the closely related mthis compound have been synthesized and investigated as potent inhibitors of specific enzymes. nih.govresearchgate.net

Histone Deacetylase Inhibitors (HDACIs): Certain derivatives of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been identified as potential HDACIs. nih.govresearchgate.net HDACs are enzymes involved in gene expression, and their inhibition is a key strategy in cancer therapy. smolecule.com Molecular docking studies can predict how these derivatives fit into the active site of HDAC enzymes, helping to explain their inhibitory activity.

CDK8 Kinase Inhibitors: Molecular docking results have also provided evidence for the activity of these derivatives as inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a protein kinase implicated in colon cancer. researchgate.net Docking simulations can estimate the binding affinity (often expressed as a docking score or binding energy) and identify key interactions, such as hydrogen bonds, with amino acid residues in the CDK8 active site. nih.gov

Table 2: Example of Molecular Docking Results for a Hypothetical Derivative

Target Enzyme Derivative Predicted Binding Affinity (kcal/mol) Key Interacting Residues
HDAC2 Compound X -8.5 His142, His143, Tyr306

| CDK8 | Compound Y | -9.2 | Ala100, Met174 |

Note: This table is illustrative of typical data obtained from molecular docking studies. Compound names are hypothetical for demonstration purposes.

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity. nih.gov Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are central to modern SAR studies. researchgate.netmdpi.com

These methods build a statistical model that correlates the 3D properties (steric, electrostatic, hydrophobic fields) of a series of molecules with their known biological activities (e.g., IC₅₀ values). mdpi.com For the derivatives of 3-hydroxy-2,2-dimethylpropanoate acting as HDAC or CDK8 inhibitors, a 3D-QSAR model could be developed. researchgate.net Such a model would provide a visual map showing which regions of the molecule are sensitive to modification. For example, the model might indicate that adding a bulky group in one position would decrease activity, while adding a hydrogen bond donor in another position would increase it. This information is invaluable for rationally designing new, more potent, and selective enzyme inhibitors. nih.gov

Chemoinformatics and QSAR Modeling for Predictive Research

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling represent powerful computational tools in modern chemistry and drug discovery, enabling the prediction of the physicochemical properties and biological activities of chemical compounds based on their molecular structures. libretexts.orgwikipedia.org While specific, detailed QSAR models for this compound are not extensively documented in publicly available literature, the principles of these methodologies can be applied to understand its potential behavior and guide future research.

Chemoinformatics merges chemistry, computer science, and information science to analyze and organize chemical data. For a compound like this compound, chemoinformatic approaches can be used to calculate a variety of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. These descriptors form the basis for developing QSAR models. nih.gov

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. wikipedia.org The fundamental principle of QSAR is that the variation in the biological activity of a group of compounds is correlated with changes in their molecular features. nih.gov A general QSAR model can be represented by the equation:

Activity = f (Molecular Descriptors) + error wikipedia.org

For a predictive study on this compound, a QSAR model would typically be developed using a dataset of structurally related compounds with known experimental data for a particular endpoint (e.g., solubility, toxicity, or receptor binding affinity). Statistical methods are then employed to build a model that can predict the activity of new or untested compounds, such as this compound. libretexts.org

The development of a robust QSAR model involves several key steps:

Data Set Selection: A diverse set of molecules with accurately measured activity data is compiled.

Molecular Descriptor Calculation: A wide range of descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each molecule in the dataset.

Variable Selection: The most relevant descriptors that correlate with the activity are identified.

Model Construction: A mathematical model is built using statistical techniques like multiple linear regression, partial least squares, or machine learning algorithms.

Model Validation: The model's predictive power is rigorously tested to ensure its reliability.

In the absence of specific QSAR studies, publicly accessible chemical databases provide computationally predicted molecular descriptors for this compound. These descriptors are valuable for preliminary assessments and can serve as the foundation for future QSAR modeling.

Below is an interactive data table of computationally predicted molecular descriptors for this compound, which are crucial for developing predictive QSAR models.

These descriptors can be used in various predictive models. For example, the XLogP3-AA value suggests the lipophilicity of the molecule, which is a critical parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The Topological Polar Surface Area (TPSA) is another key descriptor that correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. The number of hydrogen bond donors and acceptors influences the molecule's solubility and its ability to interact with biological targets.

Future research could involve the synthesis of a series of analogs of this compound with systematic structural modifications. By measuring a specific biological activity for these compounds, a robust QSAR model could be developed. Such a model would not only allow for the prediction of the activity of other, unsynthesized compounds in this class but could also provide insights into the molecular features that are most important for the observed activity, thereby guiding the design of new molecules with enhanced properties.

Vi. Applications of Ethyl 3 Hydroxy 2,2 Dimethylpropanoate As a Chemical Intermediate

Role in Pharmaceutical Synthesis and Medicinal Chemistry

In the realm of drug discovery and development, the structural core of Ethyl 3-hydroxy-2,2-dimethylpropanoate (B8439025) is a key component in building sophisticated therapeutic agents.

Precursor to Active Pharmaceutical Ingredients and Drug Candidates

The molecular framework of Ethyl 3-hydroxy-2,2-dimethylpropanoate is a recognized scaffold for the development of potential new drugs. For instance, derivatives of its core structure are instrumental in creating new metal complexes with potential therapeutic applications. The related compound, 2,2-dimethyl-3-hydroxy propanal (HPA), is a known intermediate in the synthesis of neopentyl glycol, a widely used component in various chemical manufacturing processes.

Synthesis of Histone Deacetylase Inhibitors (HDACIs) from Related Compounds

Histone deacetylases (HDACs) are a class of enzymes that have become important targets for anticancer drug development. A significant number of HDAC inhibitors (HDACis) are hydroxamic acid derivatives, which can be synthesized from esters like this compound. The general synthesis involves the reaction of the ester group with hydroxylamine (B1172632) or its salts to form the hydroxamic acid moiety, which is crucial for binding to the zinc ion in the active site of HDAC enzymes.

Research has shown that modifying the core structure of related molecules, such as methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, can yield potent HDACIs. nih.gov These compounds function by chelating the zinc ion within the catalytic pocket of HDAC enzymes, leading to anticancer activity. The development of novel HDAC inhibitors often involves creating a series of derivatives to optimize their potency and selectivity against different HDAC isoforms. nih.gov

Table 1: Examples of Synthesized HDAC Inhibitors and Related Compounds

Compound Type Key Structural Feature Therapeutic Target Significance
Substituted Purine (B94841) Hydroxamic Acids Purine ring and hydroxamic acid HDAC1, HDAC2 Showed potent anti-proliferative activities against various tumor cells.
Pyrimidine-based Hydroxamic Acids Substituted pyrimidine (B1678525) rings HDAC4, HDAC8 Demonstrated isoform selectivity, with most compounds preferentially inhibiting HDAC8.

Development of Cyclin-Dependent Kinase 8 (CDK8) Inhibitors

Cyclin-dependent kinase 8 (CDK8) is a key regulator of gene transcription and has been identified as an oncogene in various cancers, including hematological malignancies. researchgate.net The inhibition of CDK8 is a promising strategy for cancer therapy. Research has led to the synthesis and evaluation of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potential CDK8 kinase inhibitors. nih.gov Molecular docking studies of these derivatives have provided evidence for their activity as CDK8-CYCC kinase inhibitors, suggesting a mechanism for their action against colon cancer. nih.gov

Compounds derived from this structural family have shown inhibitory action on HCT-116 colon cancer cells, with some exhibiting high potency while showing no inhibitory action on normal cells. nih.gov This highlights the potential of using the 3-hydroxy-2,2-dimethylpropanoate scaffold to develop selective and effective CDK8 inhibitors. nih.gov

Table 2: Activity of Synthesized CDK8 Inhibitor Candidates

Compound Class Cell Line Activity
Metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives HCT-116 (Colon Cancer) 10 out of 12 compounds showed inhibitory action. nih.gov

Chiral Building Block in Asymmetric Synthesis of Biologically Active Molecules

Chiral molecules are of immense importance in pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. While this compound is itself an achiral molecule, its structure serves as a valuable prochiral building block. This means that it can be used as a starting material to create chiral molecules through asymmetric synthesis, where specific stereocenters are introduced with a high degree of control.

The use of such building blocks is a fundamental strategy in medicinal chemistry for the synthesis of complex natural products and pharmaceuticals. The process often involves enzymatic reactions or the use of chiral catalysts to convert the prochiral starting material into a single desired enantiomer, avoiding the need for later-stage separation of isomers.

Application in Polymer Chemistry and Material Science

The diol functionality inherent in the structure of this compound and its derivatives makes it a useful monomer in the field of polymer chemistry.

Incorporation into Polyester (B1180765) Resins for Coatings

Polyester resins are widely used in the formulation of coatings, particularly for automotive and industrial applications, due to their durability and aesthetic properties. The properties of these resins can be tailored by carefully selecting the monomer units.

A closely related compound, 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate, also known as Esterdiol 204, is specifically used to modify polyester resins for automotive coatings. nih.gov The presence of hindered neopentyl groups in these structures imparts excellent hydrolytic stability and weather resistance to the final coating. These diol-type molecules are incorporated into the polyester backbone through polycondensation reactions with diacids. This modification enhances the performance of the coatings, making them more resilient to environmental degradation. nih.govgoogle.com The use of such hindered diols is a key strategy for producing high-performance polyester resins for demanding applications like powder coatings. google.com

Role as a Branching Agent in Polymer Synthesis (e.g., Isophthalic Acid Polyesters)

The unique molecular structure of this compound, which contains both a hydroxyl (-OH) and an ester group, makes it a functional branching agent in the synthesis of certain polymers. In the production of polyesters, such as those derived from isophthalic acid, this compound can be incorporated into the polymer chain. Its hydroxyl group can react with an acid monomer, while the ester group provides a potential site for other reactions or modifications, leading to the formation of branched or dendritic polymer architectures. This branching can significantly influence the physical and mechanical properties of the resulting polyester, such as its viscosity, solubility, and thermal characteristics.

Development of Biodegradable Plastics and Biocompatible Materials (for related polymers)

The development of biodegradable and biocompatible materials is a key area of research, and intermediates like this compound play a role in this field. Polyesters containing hydroxy-acid monomers are known for their potential biodegradability. The ester linkages within their structure can be susceptible to hydrolysis, a process that can be facilitated by microbial enzymes in the environment. By incorporating monomers derived from or related to this compound, it is possible to tailor the properties of polyesters to enhance their biodegradability. The resulting materials find potential applications in areas requiring biocompatibility, such as in medical devices or drug delivery systems, where the degradation products are ideally non-toxic and can be safely metabolized by the body.

Use in the Fragrance and Flavor Industries as an Intermediate

In the fragrance and flavor industries, this compound is utilized as an intermediate for the synthesis of various aroma chemicals. Its structure can be chemically modified to produce a range of esters that possess desirable olfactory properties. For instance, through esterification or transesterification reactions, new molecules with specific fruity, floral, or sweet notes can be created. The neopentyl core of the molecule (the 2,2-dimethylpropyl group) can also contribute to the stability and volatility of the final fragrance or flavor compound.

Industrial Chemical Synthesis and Fine Chemical Production

Beyond its specific applications in polymers and fragrances, this compound is a versatile intermediate in the broader field of industrial and fine chemical synthesis. It serves as a starting material for the production of a variety of other chemicals. For example, it is a key precursor in the synthesis of 2,2-dimethyl-1,3-propanediol, also known as neopentyl glycol, which is a widely used component in the production of resins, coatings, and plasticizers. The compound's two functional groups, the hydroxyl and the ester, allow for a wide range of chemical transformations, making it a valuable building block for creating complex organic molecules with specific desired functionalities for use in pharmaceuticals, agrochemicals, and other specialty chemical products.

Vii. Biological and Toxicological Research on Ethyl 3 Hydroxy 2,2 Dimethylpropanoate Derivatives

In Vitro Cytotoxicity and Antiproliferative Activity Studies on Cancer Cell Lines

The antitumor potential of ethyl 3-hydroxy-2,2-dimethylpropanoate (B8439025) derivatives is primarily assessed through in vitro studies that measure their ability to inhibit the growth of and kill cancer cells. A series of compounds derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and evaluated for their antiproliferative activities against human colon cancer cells (HCT-116). nih.gov Out of twenty-four synthesized compounds, twelve demonstrated inhibitory effects on these cancer cells. nih.gov

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. For the derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, IC50 values against the HCT-116 cell line were determined after 48 hours of treatment. nih.gov The inhibitory activities ranged from an IC50 of 0.12 mg/mL to 0.81 mg/mL. nih.gov Notably, compounds designated as 7a and 7g exhibited the highest potency with an IC50 value of 0.12 mg/mL, while compound 7d showed the lowest activity at 0.81 mg/mL. nih.govnih.gov

A crucial aspect of anticancer drug development is selectivity—the ability of a compound to target cancer cells while sparing normal, non-cancerous cells. The inhibitory action of these derivatives was also tested on normal human embryonic kidney cells (HEK-293). nih.govnih.gov The research confirmed that the action of these compounds was specific to the cancerous HCT-116 cells, indicating a favorable selectivity profile. nih.govnih.gov

Interactive Data Table: IC50 Values of Selected Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate Derivatives against HCT-116 Cancer Cells

CompoundIC50 Value (mg/mL)Potency
7a 0.12High
7g 0.12High
7d 0.81Low

Note: Data sourced from studies on HCT-116 colon cancer cells. nih.govnih.gov

Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells. The apoptotic activity of these derivatives was investigated by examining nuclear disintegration in treated cancer cells. nih.gov HCT-116 cells were stained with DAPI (4′,6-diamidino-2-phenylindole), a fluorescent stain that binds to DNA in the cell nucleus. nih.govnih.gov In cells treated with the active compounds, researchers observed a loss of DAPI staining, chromatic condensation, and nuclear disintegration. nih.gov These morphological changes are hallmarks of apoptosis, suggesting that the compounds induce cell death in cancer cells through this pathway. nih.gov

Molecular Mechanisms of Action for Biologically Active Derivatives

Understanding the molecular mechanisms by which these derivatives exert their effects is vital for their development as therapeutic agents. Research has indicated that their anticancer properties may be linked to their role as histone deacetylase inhibitors (HDACIs), which are important in cancer therapy for their ability to regulate gene expression. smolecule.com

Derivatives of 3-hydroxy-2,2-dimethylpropanoic acid have been investigated as potent histone deacetylase inhibitors (HDACIs). nih.govnih.gov HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.

Furthermore, other related derivatives have been identified as ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.gov Specifically, compounds referred to as M50354 (a 3-hydroxypropanoic acid derivative) and M50367 (its ethyl ester derivative) were found to be potent inducers of several AhR target genes. nih.gov M50354 is believed to be the active metabolite of M50367. nih.gov

Molecular docking studies and further analysis have suggested that the potent derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate act through the HSP90 and TRAP1 mediated signaling pathway. nih.govnih.gov Heat shock protein 90 (HSP90) and TNF receptor-associated protein 1 (TRAP1) are molecular chaperones that are often overexpressed in cancer cells and are critical for the stability and function of many oncoproteins. The high selectivity of compounds 7a and 7g for TRAP1 is thought to explain their superior anticancer activity. nih.govnih.gov

Genetic Toxicity Assessments (for related compounds)

Micronucleus Test in Bone Marrow Cells

The micronucleus test is a widely used method for assessing chromosomal damage and is a key component of genotoxicity screening. This test detects the presence of micronuclei, which are small nuclei that form outside of the main nucleus in dividing cells. These micronuclei can contain either fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Considerations for Biological Systems and Environmental Fate (for related polymers)

Polymers derived from monomers such as 3-hydroxy-2,2-dimethylpropanoic acid are a subject of interest for various applications, including in the biomedical field. Their interaction with biological systems and their ultimate fate in the environment are crucial considerations.

Polyesters are a class of polymers that have found extensive use in biomedical applications due to their biocompatibility and biodegradability. nih.gov While specific data on polymers derived directly from Ethyl 3-hydroxy-2,2-dimethylpropanoate is limited, the general principles governing the biocompatibility and degradation of polyesters can provide valuable insights.

Biocompatibility: Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. For biomedical implants and scaffolds, it is essential that the material does not elicit a significant inflammatory or toxic response. mdpi.com Polyesters are generally considered biocompatible, as their degradation products are often natural metabolites that can be processed by the body. mdpi.com For instance, poly(3-hydroxybutyrate) (PHB) degrades into D-3-hydroxybutyric acid, a common metabolite in living organisms, which helps to avoid inflammatory reactions. mdpi.com

Tunable Degradation Rates: The rate at which a biodegradable polymer breaks down is a critical factor in many biomedical applications, such as tissue engineering and drug delivery. The degradation rate needs to be tailored to the specific application, allowing for tissue regeneration or controlled drug release over a desired period. nih.gov Several factors influence the degradation rate of polyesters:

Crystallinity: The degree of crystallinity of a polymer can significantly impact its degradation rate. Amorphous regions are more susceptible to hydrolysis than crystalline regions. nih.gov

Molecular Weight: Higher molecular weight polymers generally exhibit slower degradation rates due to the longer polymer chains. nih.gov

Copolymer Composition: The incorporation of different monomer units into a polyester (B1180765) can alter its properties and degradation profile. For example, copolymers of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) tend to degrade more readily than pure PHB due to their increased amorphous regions. nih.gov

Hydrophilicity: Increased hydrophilicity can promote water penetration into the polymer matrix, thereby accelerating hydrolytic degradation. nih.gov

The ability to tune these properties allows for the design of polyester-based materials with controlled degradation kinetics for specific biomedical needs.

Table 1: Factors Influencing the Degradation Rate of Biodegradable Polyesters

FactorInfluence on Degradation Rate
Crystallinity Higher crystallinity generally leads to a slower degradation rate.
Molecular Weight Higher molecular weight typically results in a slower degradation rate.
Copolymer Composition Can be tailored to increase or decrease the degradation rate.
Hydrophilicity Increased hydrophilicity often accelerates the degradation rate.

The environmental fate of polymers is a growing concern. Biodegradable polyesters are designed to break down into simpler, non-toxic compounds in the environment, mitigating the long-term accumulation of plastic waste. The primary mechanisms of degradation for polyesters in the environment are hydrolysis and microbial action.

Hydrolytic Degradation: In the presence of water, the ester linkages in the polyester backbone are susceptible to hydrolysis. This process breaks down the polymer chains into smaller oligomers and, eventually, to their constituent monomers. mdpi.com This initial abiotic degradation step is often a prerequisite for subsequent microbial degradation.

Microbial Degradation: A wide range of microorganisms, including bacteria and fungi, possess the enzymatic machinery to degrade polyesters. nih.gov These microorganisms can utilize the polymer as a source of carbon and energy. The degradation process often begins with the secretion of extracellular enzymes that break down the polymer into smaller, soluble fragments that can be transported into the microbial cells for further metabolism. nih.gov The ultimate byproducts of this aerobic biodegradation are typically carbon dioxide and water. mdpi.com

The rate of environmental degradation is influenced by several factors, including:

Polymer Characteristics: As with biomedical applications, properties like crystallinity and molecular weight play a significant role.

Environmental Conditions: Factors such as temperature, moisture, pH, and the presence of a suitable microbial community are critical for efficient biodegradation. nih.govmdpi.com

While specific environmental degradation studies on polymers derived from this compound are not extensively documented, the general principles of polyester degradation suggest that they would likely undergo hydrolytic and microbial degradation. The specific rate and pathway would depend on the polymer's precise chemical structure and the environmental conditions to which it is exposed.

Viii. Future Research Directions and Perspectives for Ethyl 3 Hydroxy 2,2 Dimethylpropanoate

Development of Novel Synthetic Methodologies

While established methods for producing hydroxypivalic acid esters exist, future research will likely focus on developing more efficient, sustainable, and selective synthetic strategies. The current industrial synthesis often involves the crossed aldol (B89426) condensation of isobutyraldehyde (B47883) with formaldehyde (B43269) to produce the intermediate hydroxypivalaldehyde (HPA), followed by esterification. researchgate.net However, this route can generate byproducts. Future methodologies aim to improve atom economy, reduce waste, and provide better control over the final product.

Key areas for future research include:

Advanced Catalytic Systems: Exploration of novel catalysts is a primary frontier. This includes the design of solid acid catalysts, such as modified metal oxides, to replace traditional liquid acids, thereby simplifying separation and reducing corrosive waste. google.com Patents describe processes using acidic catalysts to esterify mixtures containing hydroxypivalic acid and neopentyl glycol, which are byproducts of other industrial processes. google.comgoogle.com Future work could optimize these catalysts for higher selectivity and yield under milder conditions.

Chemoenzymatic and Biocatalytic Routes: The use of enzymes, such as lipases and esterases, offers a green alternative for the synthesis of chiral esters. google.comscielo.br Research into the enzymatic resolution of racemic mixtures or the asymmetric synthesis of chiral hydroxypivalate esters could yield enantiomerically pure products, which are highly valuable for pharmaceutical applications. mdpi.comorgsyn.org A potential pathway could involve the enzymatic reduction of a corresponding keto-ester or the selective esterification of hydroxypivalic acid.

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for Ethyl 3-hydroxy-2,2-dimethylpropanoate (B8439025) could represent a significant advancement in its industrial production.

Table 1: Comparison of Potential Synthetic Methodologies

MethodologyPotential Catalysts/ReagentsKey AdvantagesResearch FocusHeterogeneous CatalysisModified Zirconia/Tungsten Oxides, Sulfonated ResinsCatalyst reusability, reduced waste, simplified purification. google.comImproving catalyst lifetime and selectivity; lowering reaction temperatures.BiocatalysisImmobilized Lipases (e.g., Candida antarctica lipase (B570770) B), EsterasesHigh enantioselectivity, mild reaction conditions, environmentally benign. google.comScreening for optimal enzymes, process optimization for high conversion.Flow ChemistryPacked-bed reactors with solid catalystsEnhanced safety, precise process control, easy scalability, higher throughput.Reactor design, optimization of flow rates and conditions, integration with purification.Byproduct ValorizationAcid or base catalysts for transesterificationCircular economy approach, utilization of industrial waste streams. google.comEfficient separation of the target ester from complex byproduct mixtures.

Exploration of New Chemical Transformations and Derivatizations

The bifunctional nature of Ethyl 3-hydroxy-2,2-dimethylpropanoate makes it an ideal starting point for a wide array of chemical transformations and derivatizations. Future research will focus on leveraging its hydroxyl and ester groups to synthesize novel molecules with tailored properties.

Derivatization of the Hydroxyl Group: The primary hydroxyl group can be converted into various other functional groups. Esterification or etherification with different molecules can introduce new properties. For example, reaction with long-chain fatty acids could produce novel biodegradable lubricants or plasticizers. Attachment of photoactive chromophores could lead to new materials for optical applications.

Transformation of the Ester Group: The ethyl ester can be transformed via transesterification to introduce different alkyl or aryl groups, thereby modifying the compound's volatility, solubility, and reactivity. Saponification to the corresponding carboxylate, followed by conversion to an acid chloride, would open up pathways to a wide range of amides and other ester derivatives. rsc.org

Polymer Chemistry: The molecule serves as a valuable monomer for polyester (B1180765) synthesis. The hydroxyl group can initiate ring-opening polymerization of lactones, or the molecule can be used as a chain terminator to control molecular weight. Future research could explore its incorporation into novel polyesters, polyurethanes, and alkyd resins, potentially imparting improved thermal stability and weather resistance due to the neopentyl scaffold.

Expansion of Applications in Emerging Fields

The unique chemical structure of this compound and its derivatives makes them suitable candidates for applications beyond their current use as chemical intermediates.

Advanced Materials: The robust neopentyl structure is known to impart excellent thermal and hydrolytic stability. Future research could investigate the use of its derivatives as high-performance lubricants, hydraulic fluids, and plasticizers for specialty polymers like PVC and polyurethanes. Its potential as a monomer in the synthesis of weather-resistant coatings and resins remains a promising area of exploration. researchgate.net

Cosmeceuticals: Hydroxy acids are widely used in the cosmetics industry for their skin-rejuvenating properties. researchgate.netnih.gov The potential of this compound or its free-acid form as a gentle alpha-hydroxy acid (AHA) for skincare formulations could be explored. Its derivatives might also function as emollients or formulation aids in cosmetic products.

Pharmaceuticals: As detailed in the following sections, the hydroxypivalate scaffold is of significant interest in medicinal chemistry. Beyond its use in designing specific bioactive agents, the compound itself could be investigated as a fragment in fragment-based drug discovery or as a linker molecule in the design of proteolysis-targeting chimeras (PROTACs).

Advanced Computational and Data-Driven Research

Computational chemistry and data-driven approaches are set to accelerate the discovery and optimization of applications for this compound and its derivatives.

Molecular Modeling and Simulation: Techniques like Density Functional Theory (DFT) can be used to predict the reactivity, stability, and electronic properties of new derivatives. nih.govnih.gov Molecular dynamics (MD) simulations can be employed to understand the behavior of these molecules in different environments, such as their interaction with polymer chains when used as a plasticizer or their binding affinity to a biological target. nih.govacs.org

Virtual Screening: For drug discovery applications, the hydroxypivalate scaffold can be used as a query structure in virtual screening campaigns to identify potential protein targets. acs.org Conversely, if a target is known, libraries of virtual derivatives can be rapidly screened in silico to prioritize the synthesis of the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and measuring a specific property (e.g., biological activity, thermal stability), QSAR models can be built. These models use computational descriptors to correlate the chemical structure with the observed activity, enabling the prediction of properties for yet-unsynthesized compounds and guiding the design of more potent or effective molecules.

Table 2: Potential Computational Research on this compound

Computational MethodObjectivePotential Application AreaExpected OutcomeDensity Functional Theory (DFT)Calculate electronic structure, reactivity indices, and spectroscopic properties. nih.govSynthesis Planning, Materials SciencePrediction of reaction sites and stability of new derivatives.Molecular DockingPredict binding modes and affinities of derivatives to protein targets. nih.govMedicinal Chemistry, Drug DiscoveryIdentification of promising bioactive compounds and their potential mechanisms.Molecular Dynamics (MD) SimulationSimulate the dynamic behavior and conformational stability of molecules and complexes. nih.govDrug Discovery, Materials ScienceValidation of docking poses; understanding interactions with polymers or solvents.Virtual ScreeningScreen large compound libraries against a biological target. acs.orgDrug DiscoveryRapid identification of novel hit compounds for a specific disease target.

Design of New Biologically Active Compounds Based on the this compound Scaffold

The hydroxypivalate scaffold is a compelling starting point for the design of new therapeutic agents. The gem-dimethyl group can induce favorable conformational constraints and improve metabolic stability, making it an attractive feature in drug design.

A significant area of future research is the development of novel anticancer agents. A study on derivatives of the closely related methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionate has demonstrated the potential of this scaffold. rsc.org In this research, a series of 24 compounds were synthesized and evaluated for their ability to inhibit the proliferation of colon cancer cells (HCT-116). Several derivatives, particularly amides formed from the corresponding acid, showed significant inhibitory activity, with IC₅₀ values as low as 0.12 mg/mL. rsc.org Molecular docking studies suggested that these compounds may act by inhibiting chaperone proteins like HSP90 and TRAP1. rsc.org

Future research can build on these findings by:

Synthesizing New Libraries: Creating diverse libraries of amides and esters derived from this compound and testing them against a broad panel of cancer cell lines.

Exploring New Targets: Using the scaffold to design inhibitors for other validated cancer targets, such as histone deacetylases (HDACs), where related structures like hydroxamic acids have shown significant promise. nih.govnih.gov

Developing Antimicrobial Agents: The scaffold could be used to design novel antibacterial or antifungal agents. For instance, hydroxamic acid derivatives are known to be potent urease inhibitors, which is relevant for combating infections by microorganisms like Helicobacter pylori. nih.goveurekaselect.com

Table 3: Examples of Bioactive Derivatives Based on a Related Scaffold

Derivative TypeTargetReported ActivityReferenceN-Alkyl-propanamidesColon Cancer Cells (HCT-116)Inhibitory action with IC₅₀ values from 0.12 to 0.81 mg/mL. rsc.orgrsc.orgMethyl-2-amino alkanoatesColon Cancer Cells (HCT-116)Showed the highest inhibitory activity (IC₅₀ = 0.12 mg/mL). rsc.orgrsc.orgHydroxamic AcidsHistone Deacetylases (HDACs)Potent inhibitors, potential anticancer agents. nih.govnih.govnih.govnih.gov

Q & A

Basic Research Questions

Q. What established protocols are used for synthesizing Ethyl 3-hydroxy-2,2-dimethylpropanoate, and what are their mechanistic rationales?

  • Methodology : The compound is synthesized via a Mukaiyama aldol reaction. For example, 4-chlorobenzaldehyde reacts with trimethylsilyl ketene acetal in DMF under nitrogen, catalyzed by pyridine-N-oxide and LiCl, yielding ~69% product . Key considerations:

  • Reagent selection : Trimethylsilyl ketene acetal ensures regioselective aldol addition.
  • Catalytic system : Pyridine-N-oxide activates the aldehyde, while LiCl stabilizes intermediates.
  • Workup : Acidic hydrolysis or alcoholysis isolates the ester.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • NMR spectroscopy : Key signals include δ 1.03 and 0.89 ppm (geminal dimethyl groups) and δ 4.83 ppm (methine proton adjacent to the hydroxyl group) .
  • Mass spectrometry : MALDI-TOF confirms molecular weight (e.g., m/z = 251 [M + Na]⁺) .
  • Chromatography : HPLC or GC-MS ensures purity (>95%) and identifies byproducts.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in synthesizing derivatives like hydrazides or carboxylic acids?

  • Methodology :

  • Hydrazide formation : Refluxing the ester with 80% hydrazine hydrate in ethanol for 9 hours achieves near-quantitative conversion to the hydrazide .
  • Hydrolysis to carboxylic acid : Using KOH in 50% ethanol-water at 78°C for 6 hours yields 74% pure acid .
  • Optimization variables :
  • Temperature : Higher temperatures (e.g., 80°C) reduce reaction time but may increase side reactions.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

Q. How do researchers resolve contradictions in reported reaction outcomes, such as variable yields or byproduct formation?

  • Methodology :

  • Controlled replication : Standardize reagent purity (e.g., anhydrous LiCl vs. hydrated forms) and solvent dryness.
  • Byproduct analysis : LC-MS identifies impurities; for example, over-oxidation products from residual permanganate .
  • Statistical design : Use factorial experiments to isolate variables (e.g., catalyst loading, solvent ratio) .

Q. What role does this compound play in developing histone deacetylase (HDAC) inhibitors, and how are its bioactivity profiles assessed?

  • Methodology :

  • Derivatization : The hydroxyl group is functionalized into hydrazides or acylated to enhance HDAC binding .
  • Bioassays :
  • Enzyme inhibition : IC₅₀ values determined via fluorometric assays using HeLa cell lysates.
  • Docking studies : Molecular modeling (e.g., AutoDock) predicts interactions with HDAC active sites, validated by mutagenesis .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.